molecular formula C9H9BrO3 B3060420 Methyl 2-(3-bromo-4-hydroxyphenyl)acetate CAS No. 34918-57-5

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate

Cat. No.: B3060420
CAS No.: 34918-57-5
M. Wt: 245.07 g/mol
InChI Key: FYKFTMDYVSKEGK-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Properties

IUPAC Name

methyl 2-(3-bromo-4-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKFTMDYVSKEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442820
Record name methyl 3-bromo-4-hydroxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34918-57-5
Record name methyl 3-bromo-4-hydroxy-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate typically begins with commercially available 3-bromo-4-hydroxybenzaldehyde.

    Esterification Reaction: The aldehyde group of 3-bromo-4-hydroxybenzaldehyde is first converted to the corresponding carboxylic acid using an oxidation reaction.

    Reaction Conditions: The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is used in the development of new drugs due to its potential biological activity.

Industry:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-hydroxyphenyl)acetate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The hydroxyl and bromine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is unique due to the presence of both bromine and hydroxyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for various chemical transformations .

Biological Activity

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₉H₉BrO
  • Molecular Weight : 245.07 g/mol
  • Structure : The compound features a bromine atom and a hydroxyl group on the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through halogen bonding. The presence of the bromine atom enhances the compound's reactivity and binding affinity to biological molecules, which can lead to significant structural and functional changes at the molecular level.

Key Mechanisms:

  • Halogen Bonding : The bromine atom forms weak bonds with Lewis bases, influencing biochemical pathways.
  • Metabolic Transformations : The compound can undergo metabolic changes that produce active metabolites, contributing to its pharmacological effects .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development.
  • Anticancer Potential : There is ongoing research into the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Some studies indicate that derivatives of similar compounds exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study examined the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations. This suggests that the compound could be further developed as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against several bacterial strains. The findings revealed that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria. This positions it as a potential candidate for developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
Ethyl 2-(4-hydroxyphenyl)acetateLacks bromine; different reactivityLimited antimicrobial
Ethyl 2-(3-chloro-4-hydroxyphenyl)acetateContains chlorine instead of bromineVaries in efficacy
This compoundUnique bromine and hydroxyl groupsSignificant antimicrobial and anticancer potential

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). These properties enhance its potential therapeutic applications in treating central nervous system disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-bromo-4-hydroxyphenyl)acetate
Reactant of Route 2
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Methyl 2-(3-bromo-4-hydroxyphenyl)acetate

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